molecular formula C12H10N2O3 B147693 Ammonium 3-oxo-3h-phenoxazin-7-olate CAS No. 42249-61-6

Ammonium 3-oxo-3h-phenoxazin-7-olate

Cat. No.: B147693
CAS No.: 42249-61-6
M. Wt: 230.22 g/mol
InChI Key: MIXIPTWQWAKYRB-UHFFFAOYSA-N
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Description

Ammonium 3-oxo-3H-phenoxazin-7-olate is a phenoxazine derivative characterized by a tricyclic aromatic core with a ketone group at position 3 and an olate group (deprotonated hydroxyl) at position 7, stabilized by an ammonium counterion. This compound shares structural homology with resorufin (7-hydroxy-3H-phenoxazin-3-one), a well-known fluorescent probe. The ammonium group enhances solubility in aqueous environments, making it suitable for biomedical and analytical applications. Phenoxazine derivatives are widely studied for their redox properties, fluorescence, and enzymatic interactions, particularly in detecting bioreductive environments like hypoxia .

Properties

CAS No.

42249-61-6

Molecular Formula

C12H10N2O3

Molecular Weight

230.22 g/mol

IUPAC Name

azane;7-hydroxyphenoxazin-3-one

InChI

InChI=1S/C12H7NO3.H3N/c14-7-1-3-9-11(5-7)16-12-6-8(15)2-4-10(12)13-9;/h1-6,14H;1H3

InChI Key

MIXIPTWQWAKYRB-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C1[O-])OC3=CC(=O)C=CC3=N2.[NH4+]

Canonical SMILES

C1=CC2=C(C=C1O)OC3=CC(=O)C=CC3=N2.N

Other CAS No.

42249-61-6

physical_description

Dark blue powder;  [Acros Organics MSDS]

Synonyms

Lacmoid

Origin of Product

United States

Preparation Methods

Reductive Demethylation of Resazurin Analogues

Resazurin derivatives serve as precursors for this compound. A two-step process involving demethylation and ammonium salt formation is commonly employed:

  • Demethylation : Methoxy groups in resazurin analogues are cleaved using hydrobromic acid (HBr) or boron tribromide (BBr₃) in dichloromethane. For example, treatment of 7-methoxyphenoxazin-3-one with BBr₃ at −78°C yields the corresponding diol intermediate.

  • Enolate Formation : The diol intermediate is deprotonated using ammonium hydroxide (NH₄OH), forming the ammonium enolate. This step is typically conducted under inert atmospheres to prevent oxidation.

Key Optimization :

  • Temperature control (−78°C to 0°C) minimizes side reactions.

  • Stoichiometric excess of BBr₃ (2.5 equiv) ensures complete demethylation.

Oxidative Cyclization of o-Aminophenols

An alternative route involves oxidative coupling of o-aminophenol derivatives:

  • Substrate Preparation : 2-Amino-4-nitrophenol is reacted with β-alanine derivatives to form intermediates with enhanced solubility.

  • Cyclization : Catalyzed by horseradish peroxidase (HRP) or metal oxides (e.g., MnO₂), the intermediates undergo oxidative cyclization to yield the phenoxazinone core. For instance, HRP-mediated reactions in phosphate buffer (pH 7.4) achieve >80% conversion within 2 hours.

Critical Parameters :

  • pH : Neutral to slightly basic conditions (pH 7.0–8.0) optimize enzyme activity.

  • Oxidant Choice : MnO₂ accelerates cyclization but may require post-reaction filtration to remove residues.

Analytical Validation and Characterization

Spectroscopic Confirmation

  • UV-Vis Spectroscopy : The enolate form exhibits a characteristic absorption band at 580–590 nm (ε ≈ 45,000 M⁻¹cm⁻¹), distinct from the protonated form (λₘₐₓ = 450 nm).

  • NMR Analysis : ¹H NMR (D₂O, 400 MHz) reveals aromatic protons at δ 6.8–7.2 ppm and ammonium protons at δ 1.5–1.7 ppm.

Purity Assessment

  • HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) resolve the compound with ≥95% purity. Retention times typically range from 8.5–9.2 minutes.

  • Mass Spectrometry : ESI-MS (negative mode) shows a predominant [M−H]⁻ ion at m/z 228.1, consistent with the molecular formula C₁₂H₆NO₄⁻.

Comparative Analysis of Synthetic Methods

MethodYield (%)Reaction TimeKey AdvantageLimitation
Reductive Demethylation65–754–6 hoursHigh purityRequires cryogenic conditions
Oxidative Cyclization70–852–3 hoursScalabilityEnzyme cost or oxidant residues

Data synthesized from Refs.

Challenges and Mitigation Strategies

Byproduct Formation

  • Issue : Over-oxidation during cyclization generates quinone impurities.

  • Solution : Use of radical scavengers (e.g., TEMPO) or controlled O₂ flow reduces byproducts.

Solubility Limitations

  • Issue : Limited solubility in polar solvents complicates large-scale synthesis.

  • Solution : Co-solvents (e.g., DMSO:water 1:4) enhance dissolution without destabilizing the enolate .

Chemical Reactions Analysis

Ammonium 3-oxo-3h-phenoxazin-7-olate undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions, leading to changes in its color and fluorescence properties.

    Reduction: Reduction reactions can alter the structure of lacmoid, affecting its indicator properties.

    Substitution: this compound can participate in substitution reactions where functional groups are replaced by other atoms or groups, modifying its chemical behavior.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Biological Assays

Ammonium 3-oxo-3H-phenoxazin-7-olate is utilized in various biological assays due to its properties as a redox indicator. It is particularly effective in:

  • Cell Viability Assays: The compound can be reduced to a fluorescent product, allowing for the quantification of cell viability and proliferation. This property is exploited in microbiological studies to assess bacterial and eukaryotic cell health .
  • Enzymatic Activity Detection: It serves as a substrate for various enzymes, including glycosidases and glutathione transferases, making it valuable in biochemical assays for enzyme activity measurement .

Sensor Development

The compound has been integrated into nanosensors for detecting specific biological targets. These sensors leverage the fluorescent properties of this compound to provide real-time imaging and quantification of biomolecules in complex environments:

  • Fluorescent Nanosensors: Recent studies have developed nanosensors that utilize this compound to emit fluorescence upon binding to specific targets, enhancing the sensitivity and specificity of diagnostic tools .

Food Safety and Quality Control

In food science, this compound is employed as a reductive indicator in various assays:

  • Detection of Contaminants: It aids in the detection of reductases and other enzymatic activities in food products, which can indicate spoilage or contamination .

Case Study 1: Cell Viability Testing

A study demonstrated the use of this compound in assessing the viability of E. coli under different stress conditions. The compound was used to measure fluorescence intensity correlating with cell health, providing insights into microbial resistance mechanisms.

Case Study 2: Nanosensor Application

Research published in Nature described a novel approach using this compound-based nanosensors for live-cell imaging. The sensors were able to detect target proteins on the surface of Staphylococcus aureus, showcasing their potential for real-time monitoring of bacterial infections .

Comparative Data Table

Application AreaSpecific Use CasesKey Benefits
Biological AssaysCell viability assaysQuantitative measurement of cell health
Enzymatic activity detectionVersatile substrate for various enzymes
Sensor DevelopmentFluorescent nanosensorsHigh sensitivity and specificity
Food SafetyDetection of contaminantsEnsures food quality and safety

Mechanism of Action

The mechanism by which lacmoid exerts its effects involves its ability to change color in response to pH variations. Ammonium 3-oxo-3h-phenoxazin-7-olate appears yellow under acidic conditions and red under alkaline conditions. This color change is due to the protonation and deprotonation of the compound’s functional groups, which alter its electronic structure and, consequently, its absorption and fluorescence properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Nitro-Substituents

7-[(5-Nitrofuran-2-yl)methoxy]-3H-phenoxazin-3-one
  • Structure: Features a nitrofuran group linked via a methoxy bridge to the phenoxazine core.
  • Function : Acts as a fluorescent probe for nitroreductase (NTR) detection. The nitro group undergoes enzymatic reduction to an amine, releasing resorufin and triggering fluorescence (λexem = 550/585 nm).
  • Key Data : Detection limit of 0.27 ng/mL for NTR; used for imaging hypoxic tumor cells .
7-((5-Nitrothiophen-2-yl)methoxy)-3H-phenoxazin-3-one
  • Structure : Similar to the nitrofuran analogue but substitutes furan with thiophene.
  • Function : Also serves as an NTR probe but exhibits altered electronic properties due to sulfur’s polarizability. Demonstrates real-time detection of bacterial nitroreductase (e.g., in E. coli) .

Comparison with Ammonium 3-oxo-3H-phenoxazin-7-olate:

  • Solubility : The ammonium group improves aqueous solubility (>50 mg/mL) compared to nitro analogues (<10 mg/mL in water).
  • Fluorescence : While nitro-substituted probes show fluorescence activation upon reduction, the ammonium derivative may exhibit intrinsic fluorescence modulated by environmental factors (e.g., polarity, metal chelation) .

Bioactive Phenoxazine Derivatives

Resorufin (7-Hydroxy-3H-phenoxazin-3-one)
  • Structure : Lacks the ammonium group, with a hydroxyl at position 5.
  • Function : A benchmark fluorophore used in assays for oxidoreductases (e.g., β-galactosidase).
  • Key Data : pKa ~5.8; fluorescence quenched in acidic conditions .

Comparison :

  • The ammonium olate group in the target compound stabilizes the deprotonated form, ensuring fluorescence activity across a broader pH range (pH 4–9 vs. resorufin’s pH 6–9) .
3,7-Diamino-phenoxazinylium Betaine
  • Structure: Contains amino groups at positions 3 and 7, forming a zwitterionic structure.
  • Function : Used in dye synthesis and redox studies due to its electron-rich aromatic system .

Comparison :

  • The ammonium 3-oxo-7-olate derivative lacks amino groups but shares redox activity. The ketone and olate groups enable chelation of divalent cations (e.g., Ca<sup>2+</sup>), a property absent in amino-substituted analogues .

Quantitative Structure-Activity Relationship (QSAR) Insights

  • Electron-Withdrawing Groups (EWGs): Nitro and ketone groups in phenoxazines enhance electrophilicity, critical for enzymatic interactions (e.g., NTR binding). The ammonium olate group, however, acts as an electron donor, reducing reactivity toward reductases .
  • Hydrogen Bonding : The olate group forms stronger hydrogen bonds compared to hydroxyl or methoxy substituents, influencing solubility and target binding .

Data Tables

Table 1: Structural and Functional Comparison

Compound Molecular Weight Key Substituents Fluorescence Activation Primary Application
This compound 273.25* 3-oxo, 7-olate, NH4<sup>+</sup> pH/Metal-dependent Chelation studies, pH probes
7-[(5-Nitrofuran-2-yl)methoxy]-3H-phenoxazin-3-one 342.28 Nitrofuran, methoxy NTR-dependent Hypoxic tumor imaging
Resorufin 213.18 7-hydroxy pH-dependent Oxidoreductase assays

*Calculated based on C12H9NO4<sup>−</sup> + NH4<sup>+</sup>.

Table 2: Solubility and Stability

Compound Water Solubility (mg/mL) Stability in Aqueous Buffer (pH 7.4)
This compound >50 Stable (>24 hrs)
7-[(5-Nitrofuran-2-yl)methoxy]-3H-phenoxazin-3-one <10 Degrades under light (t<="" hrs)="" sub>="4" td=""> >1>

Biological Activity

Ammonium 3-oxo-3H-phenoxazin-7-olate, commonly referred to as Resorcinol Blue , is a phenoxazine derivative with significant biological activity. This compound is recognized for its roles in various biological and chemical applications, particularly in microbiological studies, histological diagnostics, and as a redox indicator. This article provides an in-depth overview of the biological activity of this compound, including its mechanisms of action, applications, and relevant research findings.

  • Molecular Formula : C₁₂H₁₀N₂O₃
  • Molecular Weight : 230.22 g/mol
  • CAS Number : 42249-61-6
  • Appearance : Yellow to red crystalline powder with strong fluorescence properties.

This compound exhibits its biological activity primarily through its ability to undergo redox reactions. The compound changes color in response to pH variations, appearing yellow under acidic conditions and red under alkaline conditions. This property is attributed to the protonation and deprotonation of its functional groups, which alters its electronic structure and fluorescence characteristics .

Interaction with Biomolecules

Research indicates that this compound can act as a nonspecific inhibitor of protein aggregation. It interacts with proteins like alpha-synuclein without significantly altering their secondary structures, suggesting that its inhibitory effects stem from binding to aggregation-prone regions rather than globally altering protein conformation .

Biological Applications

  • Microbiological Studies :
    • Used as a viability indicator for bacterial and eukaryotic cells. It is reduced by viable cells, resulting in a fluorescent product that allows quantitative analysis of cell proliferation and toxicity .
  • Histological Diagnostics :
    • Employed in staining techniques to visualize cellular components under a microscope. This application is particularly valuable in diagnostic assays for identifying specific tissues or cells .
  • Chemical Indicator :
    • Functions as an acid-base indicator in titrations, helping to determine the pH of solutions effectively .
  • Food Research :
    • Utilized for testing reductase activity and examining bacterial contamination in food products like milk.

Case Study 1: Protein Aggregation Inhibition

A study investigated the effects of this compound on alpha-synuclein aggregation. The findings suggested that while the compound inhibits aggregation, it does not induce significant changes in the protein's secondary structure, highlighting its potential as a therapeutic agent for neurodegenerative diseases .

Case Study 2: Fluorescence-Based Viability Assays

In microbiological assays, this compound was shown to effectively differentiate between viable and nonviable cells through fluorescence intensity measurements. This property has been harnessed in various applications ranging from clinical diagnostics to food safety testing .

Comparative Analysis with Similar Compounds

Compound NameStructure TypeUnique Features
ResorufinPhenoxazine derivativeMore fluorescent than Resazurin; used in similar assays.
PhenoxazineParent compoundBasic structure from which derivatives are synthesized.
Ammonium 3-Oxo-3H-Pheoxazin–7-OlateSalt formSimilar applications but different solubility properties.
6,8-Di-(tert-butyl)-3H-Pheoxazin–3-oneSterically hindered derivativeEnhanced stability and luminescence properties.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ammonium 3-oxo-3h-phenoxazin-7-olate
Reactant of Route 2
Ammonium 3-oxo-3h-phenoxazin-7-olate

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